O-Methyl candicine iodide O-Methyl candicine iodide
Brand Name: Vulcanchem
CAS No.: 27946-67-4
VCID: VC8359268
InChI: InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-]
Molecular Formula: C12H20INO
Molecular Weight: 321.2 g/mol

O-Methyl candicine iodide

CAS No.: 27946-67-4

Cat. No.: VC8359268

Molecular Formula: C12H20INO

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

O-Methyl candicine iodide - 27946-67-4

Specification

CAS No. 27946-67-4
Molecular Formula C12H20INO
Molecular Weight 321.2 g/mol
IUPAC Name 2-(4-methoxyphenyl)ethyl-trimethylazanium;iodide
Standard InChI InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1
Standard InChI Key UIPKXIBGSRZQKU-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-]
Canonical SMILES C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-]

Introduction

Chemical Identity and Nomenclature

O-Methyl candicine iodide is systematically named (p-methoxyphenethyl)trimethylammonium iodide, reflecting its methoxy-substituted aromatic ring and quaternary ammonium structure. The compound’s IUPAC designation, benzeneethanaminium, 4-methoxy-N,N,N-trimethyl-, iodide, further clarifies its molecular architecture . Key identifiers include:

  • CAS Registry Number: 27946-67-4

  • Molecular Formula: C12H20INO\text{C}_{12}\text{H}_{20}\text{INO}

  • Molecular Weight: 321.20 g/mol

  • Synonyms:

    • (p-Methoxyphenethyl)trimethylammonium iodide

    • 4-Methoxy-N,N,N-trimethylbenzenethanaminium iodide

The compound’s structural uniqueness lies in its combination of a methoxy aromatic group and a positively charged ammonium center, which influences its solubility and reactivity .

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecule comprises a p-methoxyphenethyl group (C6H4(OCH3)CH2CH2\text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2\text{CH}_2) linked to a trimethylammonium moiety (N+(CH3)3\text{N}^+(\text{CH}_3)_3), with iodide (I\text{I}^-) as the counterion. The methoxy group at the para position of the benzene ring enhances electron density, potentially affecting intermolecular interactions .

Experimental and Computed Properties

While detailed experimental data are sparse, inferred properties based on structural analogs include:

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, water)
StabilityStable under inert conditions
LogPEstimated ~1.2 (moderate lipophilicity)Calculated

The iodide ion’s large size and low charge density contribute to high solubility in aqueous media, while the hydrophobic aromatic and alkyl groups moderate this polarity .

Synthesis and Production

Methylation Strategies

Quaternary ammonium iodides like O-methyl candicine iodide are typically synthesized via alkylation of tertiary amines. A plausible route involves reacting p-methoxyphenethylamine with methyl iodide (CH3I\text{CH}_3\text{I}) under alkaline conditions:

p-Methoxyphenethylamine+3 CH3INaOHO-Methyl candicine iodide+2 HI\text{p-Methoxyphenethylamine} + 3\ \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{O-Methyl candicine iodide} + 2\ \text{HI}

This method mirrors established protocols for synthesizing analogous compounds, where methyl iodide serves as a methylating agent . The reaction’s efficiency depends on temperature control and stoichiometric excess of methyl iodide to ensure complete quaternization .

Purification and Isolation

Post-synthesis, the crude product is purified via silica gel chromatography to remove unreacted precursors and byproducts. Subsequent crystallization from ethanol yields the pure compound, as demonstrated in similar synthetic workflows .

Applications in Scientific Research

Industrial Applications

The compound is cataloged as a research chemical for non-medical purposes, including material science and organic synthesis. Its stability and ionic nature make it a candidate for phase-transfer catalysis or ionic liquid formulations .

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